beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16013448
InChI: InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15?,19-,20-,21-,22-,24?,25-/m1/s1
SMILES:
Molecular Formula: C25H29NO8
Molecular Weight: 471.5 g/mol

beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI)

CAS No.:

Cat. No.: VC16013448

Molecular Formula: C25H29NO8

Molecular Weight: 471.5 g/mol

* For research use only. Not for human or veterinary use.

beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) -

Specification

Molecular Formula C25H29NO8
Molecular Weight 471.5 g/mol
IUPAC Name 2-[[(4aR,6R,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid
Standard InChI InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15?,19-,20-,21-,22-,24?,25-/m1/s1
Standard InChI Key JPPMVSNCFXDOJX-COOVTYJASA-N
Isomeric SMILES CC(C(=O)O)O[C@@H]1[C@H]([C@@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Canonical SMILES CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C

Introduction

Structural and Chemical Characteristics

Core Structure of Muramic Acid

Muramic acid is a sugar acid derived from glucosamine, featuring a lactyl ether group at the 3-O-position. Its N-acetylated form (NAM) is a foundational component of PG, where it alternates with N-acetylglucosamine (NAG) to form the glycan backbone . The beta configuration of the glycosidic bond in beta-muramic acid ensures proper integration into PG’s three-dimensional lattice .

Derivative Modifications

The compound introduces three synthetic modifications (Figure 1):

  • N-Acetylation: Preserves the natural amide group at the 2-position, critical for PG recognition by biosynthetic enzymes .

  • 1-O-Phenylmethyl (Benzyl) Group: Protects the anomeric hydroxyl, preventing undesired glycosidic bond formation during chemical synthesis.

  • 4,6-O-Phenylmethylene (Benzylidene) Acetal: Blocks the 4- and 6-hydroxyls, directing reactivity toward the 3-O-lactyl moiety or other unprotected sites .

Table 1: Molecular Properties

PropertyValue
IUPAC Name2-Acetamido-3-O-[(R)-1-carboxyethyl]-1-O-benzyl-4,6-O-benzylidene-β-D-glucopyranose
Molecular FormulaC₃₀H₃₅NO₈
Molecular Weight537.61 g/mol
CAS Registry Number9CI designation pending
Key Functional GroupsBenzyl, benzylidene, lactyl

Synthetic Utility and Enzymatic Compatibility

Role of Protective Groups

The benzyl and benzylidene groups are standard in carbohydrate chemistry to achieve regioselective reactions. For example:

  • The 1-O-benzyl group stabilizes the anomeric center against hydrolysis, enabling selective functionalization at the 3-O-lactyl group .

  • The 4,6-O-benzylidene acetal rigidifies the pyranose ring, simplifying NMR analysis and enhancing crystallinity for X-ray studies .

Biological and Research Applications

Probing PG Recycling Pathways

Gram-negative bacteria like Tannerella forsythia rely on an anabolic recycling pathway to scavenge exogenous NAM, bypassing de novo synthesis . Synthetic NAM derivatives with protective groups could:

  • Track substrate flux: Radiolabeled or fluorescent analogs enable visualization of PG turnover in live cells .

  • Inhibit key enzymes: Bulky substituents may block MurU or AmgK, elucidating their roles in PG salvage .

Antimicrobial Resistance Studies

Fosfomycin resistance in E. coli arises from mutations upregulating the AmgK-MurU pathway . Modified NAM derivatives like the query compound could:

  • Bypass MurA inhibition: Rescue PG synthesis in fosfomycin-treated cells, mimicking natural resistance mechanisms .

  • Identify structural tolerances: Test how aromatic substituents affect AmgK/MurU activity compared to natural substrates .

Future Directions and Challenges

Synthetic Challenges

  • Deprotection strategies: Selective removal of benzyl/benzylidene groups without damaging the lactyl moiety remains unexplored.

  • Enzymatic compatibility: Assays are needed to determine if MurU can process the derivative’s bulky substituents .

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